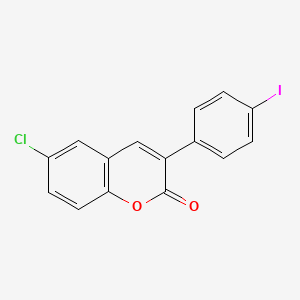

6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(4-iodophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClIO2/c16-11-3-6-14-10(7-11)8-13(15(18)19-14)9-1-4-12(17)5-2-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQOLVGIKAIJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Cl)OC2=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348244 | |

| Record name | 6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332030-55-4 | |

| Record name | 6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be mapped out.

In a typical ¹H NMR spectrum of this compound, the protons on the coumarin (B35378) and phenyl rings would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the 6-chloro-substituted ring and the 4-iodophenyl ring would typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The singlet proton at the C4 position of the coumarin ring is a key identifier and is expected to resonate significantly downfield due to the anisotropic effect of the carbonyl group and the electronic influence of the adjacent phenyl ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) of the lactone ring is expected to have the most downfield chemical shift, typically in the range of 160 ppm. Aromatic carbons and the olefinic carbons of the pyrone ring would resonate between approximately 110 and 155 ppm. The specific chemical shifts are influenced by the attached substituents (chloro and iodo groups).

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded carbon and proton atoms. HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework, including the connection between the phenyl ring and the coumarin core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are generalized predicted ranges based on typical values for similar structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | 159-162 |

| C=C (C3, C4) | H4: 7.8-8.2 (s) | 120-145 |

| Aromatic CH | 7.2-8.0 | 115-140 |

| Quaternary C (Ar-Cl, Ar-I, C4a, C8a) | - | 118-155 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the lactone carbonyl (C=O) stretching vibration.

Key expected absorption bands are detailed in the table below. The presence of these characteristic peaks provides strong evidence for the coumarin scaffold and the aromatic nature of the substituents.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Lactone C=O | Stretch | 1710-1750 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O (lactone) | Stretch | 1050-1250 |

| C-Cl | Stretch | 700-850 |

| C-I | Stretch | 500-600 |

| Aromatic C-H | Stretch | 3000-3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI)

Mass spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₁₅H₈ClIO₂), the expected monoisotopic mass would be precisely measured. The presence of chlorine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator of their presence in the molecule.

Under tandem MS (MS/MS) conditions, the protonated molecule would be subjected to fragmentation. The fragmentation pattern of coumarins often involves the loss of carbon monoxide (CO) from the lactone ring. Other fragmentations could include cleavages at the bond connecting the phenyl ring to the coumarin system and the loss of the halogen substituents.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Information |

| Molecular Formula | C₁₅H₈ClIO₂ |

| Molecular Weight | 398.58 g/mol |

| Key Fragmentation Pathways | Loss of CO, cleavage of the C-I bond, cleavage of the C-Cl bond |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula, C₁₅H₈ClIO₂. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₁₅H₈ClIO₂

| Element | Theoretical Percentage (%) |

| Carbon (C) | 45.20 |

| Hydrogen (H) | 2.02 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic methods are indispensable for the purification of the synthesized compound and for the assessment of its purity. Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of the synthesis reaction and to determine the appropriate solvent system for column chromatography. The purity of the final product is often assessed by the presence of a single spot on the TLC plate when visualized under UV light or with a staining agent.

For purification on a larger scale, flash column chromatography on silica gel is a standard procedure. A solvent system, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate (B1210297), is used to elute the compound from the column, separating it from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the purity of the final compound. synhet.com A sharp, single peak in the HPLC chromatogram indicates a high degree of purity. Different detectors, such as a UV detector set at a wavelength where the compound absorbs strongly, can be used for analysis.

Advanced Computational and Theoretical Investigations of 6 Chloro 3 4 Iodophenyl 2h Chromen 2 One

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric parameters of 6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one. These calculations provide a detailed picture of the molecule's three-dimensional conformation, which is crucial for its interaction with biological receptors.

Table 1: Predicted Molecular Geometry Parameters for a Representative 3-Aryl-2H-chromen-2-one Scaffold

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C2=O | ~1.21 Å |

| Bond Length | C3-C4 | ~1.45 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Angle | O-C2-C3 | ~121° |

| Bond Angle | C2-C3-C4 | ~120° |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual values for this compound would require specific DFT calculations.

These optimized geometries are foundational for further computational analyses, including molecular docking and molecular dynamics simulations.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The docking process involves placing the optimized ligand geometry into the binding site of a target protein and scoring the different poses based on their binding affinity.

Given the diverse biological activities of coumarin (B35378) derivatives, potential targets for this compound could include enzymes like monoamine oxidases (MAOs), acetylcholinesterase (AChE), or various kinases. nih.govnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger interaction.

Table 2: Illustrative Molecular Docking Scores of Coumarin Derivatives with Various Receptors

| Receptor Target | PDB ID | Representative Coumarin Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | 7-hydroxy-4-methylcoumarin | -8.5 | Trp84, Tyr334, Phe330 |

| Monoamine Oxidase B (MAO-B) | 2V5Z | 3-Arylcoumarin | -9.2 | Tyr398, Tyr435, Ile199 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from molecular docking studies and does not represent actual docking scores for this compound.

The interactions predicted by docking, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the receptor's active site are crucial for understanding the ligand's binding mode and for guiding the design of more potent analogs.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to analyze the conformational changes that may occur upon ligand binding. nih.gov

A key metric in MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD value for the ligand-receptor complex suggests that the binding pose is stable. nih.gov

Table 3: Representative Molecular Dynamics Simulation Parameters and Outputs

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Duration of the simulation | 100 ns |

| RMSD of Complex | Root-mean-square deviation of the protein-ligand complex | Stable fluctuation around 0.2-0.3 nm indicates stability nih.gov |

| RMSF of Ligand | Root-mean-square fluctuation of the ligand atoms | Higher fluctuations may indicate flexible regions of the ligand |

Note: This table provides an example of the kind of data generated from MD simulations. Specific values would need to be obtained from a simulation of this compound with a specific target.

By analyzing the trajectory of the MD simulation, researchers can gain a deeper understanding of the ligand's conformational flexibility within the binding site and the key interactions that contribute to the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

For a series of 2H-chromen-2-one derivatives, a QSAR model could be developed using various molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors are calculated for each compound and then used to build a regression model that relates them to the observed biological activity (e.g., IC50 values).

A typical 3D-QSAR model for a series of chromone (B188151) derivatives might take the following form: Activity = c0 + c1(Steric Descriptor) + c2(Electrostatic Descriptor) researchgate.net

A robust QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a good fit and predictive power. nih.gov Such models are valuable tools for guiding the synthesis of new derivatives with potentially improved activity. nih.gov

Structure-Based and Ligand-Based Drug Design Principles Applied to 2H-Chromen-2-ones

The design of new 2H-chromen-2-one derivatives as potential therapeutic agents can be approached through two main computational strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. drugdesign.org This approach uses the structural information of the receptor's binding site to design ligands that fit sterically and electrostatically. For 2H-chromen-2-ones, SBDD could involve identifying key interactions from docking and MD simulations and then modifying the structure of this compound to enhance these interactions. For example, adding a hydrogen bond donor or acceptor group to the scaffold to form an additional hydrogen bond with the receptor could increase binding affinity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are utilized. nih.gov These approaches rely on the knowledge of a set of active and inactive molecules to develop a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. mdpi.com For 2H-chromen-2-ones, a pharmacophore model could be generated from a series of active derivatives, and this model could then be used to screen virtual libraries for new compounds with similar features. ugm.ac.id

In Silico Assessment of Pharmacokinetic Parameters in Preclinical Research Contexts

The therapeutic potential of a drug candidate is not solely determined by its biological activity but also by its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. sciensage.info

For this compound, various ADME parameters can be predicted using computational models. These predictions are often based on established rules, such as Lipinski's Rule of Five, and more complex algorithms. nih.gov

Table 4: Predicted In Silico Pharmacokinetic Properties for a Representative Coumarin Scaffold

| Property | Prediction | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| BBB Permeability | No | The compound is unlikely to cross the blood-brain barrier. |

| Distribution | ||

| P-glycoprotein Substrate | Yes | The compound may be subject to efflux from cells. |

| Metabolism | ||

| CYP450 Inhibition (e.g., CYP2D6) | Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Solubility | Moderately Soluble | Acceptable solubility for formulation. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is predicted. |

Note: These predictions are illustrative and would need to be confirmed for this compound using specific software like SwissADME. swissadme.ch

These in silico predictions are valuable for prioritizing compounds for further preclinical development and for identifying potential liabilities that may need to be addressed through chemical modification.

Solvatochromic Studies and Excited State Dipole Moment Estimation

Solvatochromic studies investigate the effect of solvent polarity on the absorption and fluorescence spectra of a molecule. nih.gov These studies provide insights into the electronic properties of the ground and excited states of this compound. The change in the position of the spectral bands with varying solvent polarity can be used to estimate the change in the dipole moment upon excitation. physchemres.org

The excited state dipole moment (μe) is often larger than the ground state dipole moment (μg) for coumarin derivatives, indicating a significant redistribution of electron density in the excited state. researchgate.net This property is important for understanding the molecule's photophysical behavior and its potential applications in areas such as fluorescent probes.

The change in dipole moment (Δμ = μe - μg) can be estimated using solvatochromic shift methods, such as the Lippert-Mataga equation. davidpublisher.com Computational methods, like Time-Dependent Density Functional Theory (TD-DFT), can also be used to calculate the ground and excited state dipole moments. claremont.edu

Table 5: Illustrative Solvatochromic Data and Dipole Moments for a Substituted Coumarin

| Solvent | Dielectric Constant (ε) | Stokes Shift (cm⁻¹) |

|---|---|---|

| n-Hexane | 1.88 | 2500 |

| Toluene (B28343) | 2.38 | 2800 |

| Chloroform | 4.81 | 3200 |

| Ethanol | 24.55 | 4000 |

| Acetonitrile (B52724) | 37.5 | 4500 |

| Calculated Dipole Moments | Value (Debye) | |

| Ground State (μg) | ~ 3.5 D | |

| Excited State (μe) | ~ 7.0 D |

Note: The data presented is hypothetical and serves to illustrate the principles of solvatochromic studies.

The significant charge transfer character in the excited state of many coumarins is a key factor in their fluorescence properties and their sensitivity to the local environment.

Biological Activity Research of 6 Chloro 3 4 Iodophenyl 2h Chromen 2 One and Derivatives

Antimicrobial Activity Studies

Coumarin (B35378) derivatives are well-regarded for their broad-spectrum antimicrobial properties. arabjchem.org The introduction of halogen atoms and aryl moieties into the coumarin framework is a recognized strategy for enhancing this activity.

Research into 3-arylcoumarins has demonstrated notable antibacterial action, particularly against Gram-positive bacteria. A study on amino/nitro-substituted 3-arylcoumarins revealed that compounds with a nitro group at the C-6 position of the coumarin ring showed significant activity against Staphylococcus aureus. nih.govresearchgate.net For instance, certain 6-nitro-3-arylcoumarin derivatives exhibited inhibition zones comparable to or even greater than standard antibiotics like ampicillin (B1664943) and oxolinic acid. nih.gov The presence of the 6-chloro group in 6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one is electronically similar to a nitro group (both are electron-withdrawing), suggesting a potential for similar efficacy.

The antibacterial activity of various coumarin derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth. While specific MIC data for this compound is not extensively documented, studies on analogous structures provide valuable insights. For example, derivatives with halogen substitutions have shown potent activity. nih.govmdpi.com

Table 1: In Vitro Antibacterial Activity of Representative 3-Aryl-6-substituted Coumarin Derivatives

| Compound Derivative | Substitution Pattern | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| 6-Nitro-3-(4-methylphenyl)coumarin | 6-NO₂, 3-(4-CH₃-phenyl) | Staphylococcus aureus | 64 | researchgate.net |

| 6-Nitro-3-(4-methoxyphenyl)coumarin | 6-NO₂, 3-(4-OCH₃-phenyl) | Staphylococcus aureus | 128 | researchgate.net |

| 6-Nitro-3-phenylcoumarin | 6-NO₂, 3-phenyl | Staphylococcus aureus | 256 | researchgate.net |

| Coumarin-thiazole derivative (161q) | Fluoro-substituted coumarin | Gram-positive & Gram-negative bacteria | Potent Activity | mdpi.com |

Coumarin derivatives have also been investigated for their effectiveness against various fungal pathogens. nih.govresearchgate.netresearchgate.net The antifungal activity is influenced by the substitution pattern on the coumarin ring. Studies have shown that compounds bearing electron-withdrawing groups can exhibit good antifungal properties against yeasts like Candida albicans and filamentous fungi such as Aspergillus species. researchgate.netijprajournal.com

For example, a series of novel chromenol derivatives functionalized with a 1,2,4-triazole (B32235) ring, including a 6-chloro substituted compound, were evaluated for antifungal activity. nih.gov Several of these hybrids were found to be more active than reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of fungi, with the most sensitive fungus being Trichoderma viride. nih.gov This suggests that the 6-chloro substitution is compatible with, and potentially enhances, antifungal action.

Table 2: In Vitro Antifungal Activity of Representative Coumarin Derivatives

| Compound Class | Test Organism | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Chromenol-triazole hybrids | Candida albicans | MIC (µM) | Values ranging from 71.3 to 199.8 | nih.gov |

| Chromenol-triazole hybrids | Trichoderma viride | MIC (µM) | Values ranging from 22.1 to 184.2 | nih.gov |

| Coumarin-thiazole derivatives | Candida albicans | MIC | Several compounds showed excellent antifungal potential. | mdpi.com |

| Scopoletin | Candida tropicalis (multidrug-resistant) | MIC | Demonstrated significant activity against planktonic cells and biofilms. | frontiersin.org |

Tuberculosis remains a significant global health threat, necessitating the discovery of new anti-mycobacterial agents. nih.govfrontiersin.org Natural and synthetic coumarins have been explored for their potential to inhibit the growth of Mycobacterium species. A screening of 52 natural and synthetic compounds identified a synthetic chromene derivative as having good antimycobacterial activity against Mycobacterium tuberculosis, with a MIC of 29.13 μg/mL. frontiersin.org Although this was not the specific title compound, it highlights the potential of the chromene (coumarin) scaffold in this therapeutic area. Other studies on various plant extracts containing diverse phytochemicals have also shown promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, supporting the general potential of complex organic molecules in this field. fao.orgnih.govresearchgate.net

The precise mechanism of antimicrobial action for this compound has not been specifically elucidated. However, research on the broader coumarin class suggests several potential mechanisms. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov Another key target for some coumarin antibiotics, like novobiocin, is DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov By antagonizing the B subunit of DNA gyrase, these compounds inhibit bacterial multiplication. nih.gov Additionally, it is hypothesized that coumarins may deactivate various cellular enzymes crucial for microbial metabolic pathways or cause the denaturation of essential proteins, thereby disrupting normal cellular function. samipubco.com For antifungal action, some derivatives are predicted to inhibit lanosterol (B1674476) 14-alpha-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in the fungal cell membrane. nih.gov

Structure-activity relationship (SAR) studies provide crucial insights for the rational design of more potent antimicrobial agents. For coumarin derivatives, several structural features are known to modulate biological activity:

Substitution at C3: The 3-position of the coumarin ring is a critical site for modification. The introduction of an aryl group at this position, as seen in the title compound, is often associated with significant biological activity. nih.gov

Substitution at C6: The nature of the substituent at the 6-position strongly influences antibacterial potency. Studies have consistently shown that the presence of an electron-withdrawing group, such as a nitro (NO₂) or a chloro (Cl) group, is beneficial for activity against Gram-positive bacteria like S. aureus. nih.govnih.govresearchgate.net

Substitution on the 3-Aryl Ring: The substitution pattern on the phenyl ring at C3 also plays a role. The presence of halogens like iodine can increase the lipophilicity of the molecule, which may enhance its ability to penetrate bacterial cell membranes. mdpi.com SAR studies of some coumarin-thiazole hybrids revealed that fluoro-substituted compounds on the phenyl ring demonstrated greater potency compared to chloro, bromo, or iodo-substituted analogs in that specific series. mdpi.com

Anticancer and Antiproliferative Research

The coumarin scaffold is a privileged structure in the design of anticancer agents, with many derivatives showing potent antiproliferative activity against a range of human cancer cell lines. nih.gov The anticancer effect is often mediated through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest.

SAR studies on biscoumarin derivatives have shown that electron-withdrawing groups like chlorine on the associated benzaldehyde (B42025) ring result in profound anticancer activity. nih.gov This suggests that the 6-chloro substituent on the coumarin ring of this compound could contribute positively to its antiproliferative potential. While direct testing of the title compound is not widely reported, data from related structures underscore the potential of this chemical class. For example, a study on novel acylselenoureas identified a compound that potently inhibited the proliferation of prostate (DU-145), breast (MDA-MB-231), lung (HTB-54), and colon (HCT-116) cancer cell lines by inducing apoptosis. mdpi.com Similarly, curcumin (B1669340) analogues have shown significant time- and dose-dependent anti-proliferative effects against prostate cancer cells. mdpi.com

Table 3: Antiproliferative Activity of a Representative Anticancer Compound in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Origin | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Acylselenourea Compound 4 | MDA-MB-231 | Breast Cancer | <10 | mdpi.com |

| HTB-54 | Lung Cancer | <10 | mdpi.com | |

| DU-145 | Prostate Cancer | <10 | mdpi.com | |

| HCT-116 | Colon Cancer | <10 | mdpi.com |

In Vitro Cytotoxicity against Human Tumor Cell Lines (e.g., MDA-MB, A-549, HepG2, HCT-116, PC3, MCF-7)

The coumarin scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a wide array of human tumor cell lines. mdpi.comresearchgate.net While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the activities of analogous compounds provide a strong indication of its potential. For instance, various 3-arylcoumarin derivatives have demonstrated significant inhibitory effects against the MCF-7 breast cancer cell line. mdpi.com One study highlighted a 3-aryl-4-anilino-2H-chromen-2-one analogue as a potent candidate against MCF-7 cells, with an IC50 value of 7.06 µM. mdpi.com Similarly, coumarin-piperidine conjugates have shown high efficacy against the MCF-7 cell line, with one compound registering an IC50 value as low as 0.85 µM. mdpi.com

Furthermore, research on coumarin-containing aminophosphonates revealed a derivative with an IC50 value of 8.68 μM against the HCT-116 human colorectal carcinoma cell line. mdpi.com The cytotoxic potential of coumarin derivatives extends to other cancer types as well. Studies have reported the potent activity of the natural coumarin osthole (B1677514) against MCF-7 and HT-29 cell lines, with IC50 values of 4.23 ± 0.26 and 12.11 ± 0.13 µg/mL, respectively. researchgate.net These findings underscore the broad-spectrum cytotoxic potential of the coumarin framework against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Coumarin Derivatives Against Human Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value |

|---|---|---|

| 3-Aryl-4-anilino-2H-chromen-2-one analogue | MCF-7 | 7.06 µM mdpi.com |

| Coumarin and piperidine (B6355638) conjugate | MCF-7 | 0.85 µM mdpi.com |

| Coumarin-containing aminophosphonate (Compound 8j) | HCT-116 | 8.68 µM mdpi.com |

| Osthole | MCF-7 | 4.23 ± 0.26 µg/mL researchgate.net |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Exploration of Antitumor Mechanisms (e.g., DNA damage induction, enzyme inhibition, apoptotic pathway modulation)

The antitumor effects of coumarin derivatives are exerted through a variety of complex molecular mechanisms. nih.gov A primary mode of action is the induction of apoptosis, or programmed cell death. researchgate.net Research has shown that certain coumarin analogues can interfere with DNA replication and induce DNA damage, which subsequently leads to cell cycle arrest and triggers apoptosis and necrosis in cancer cells, such as the HepG-2 liver cancer cell line. frontiersin.org

Apoptotic induction by coumarins often involves the modulation of key regulatory proteins. For example, some derivatives cause cell cycle arrest in the G1 phase and initiate apoptosis by activating the intrinsic mitochondrial pathway. mdpi.com This can involve the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. mdpi.com The activation of caspase-3 leads to the cleavage of essential cellular proteins, including poly-ADP-ribose polymerase (PARP), a crucial DNA repair enzyme, ultimately leading to cell death. nih.gov The apoptotic process is also regulated by the Bcl-2 family of proteins; coumarin derivatives have been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2). mdpi.com Beyond apoptosis, other mechanisms such as the inhibition of critical enzymes like carbonic anhydrase and the targeting of signaling pathways like PI3K/Akt/mTOR are also implicated in the anticancer activity of coumarins. nih.govresearchgate.net

Structure-Activity Relationships for Anticancer Efficacy of Iodinated Chromen-2-ones

The anticancer efficacy of coumarin derivatives is profoundly influenced by their chemical structure, and specific substitutions on the coumarin scaffold can dramatically alter biological activity. rsc.org For 3-phenylcoumarins, the nature and position of substituents on both the phenyl ring and the coumarin nucleus are critical determinants of their cytotoxic potential.

The presence of halogen atoms, such as chlorine and iodine, is often associated with enhanced biological activity. Halogenation can improve properties like lipophilicity, which may facilitate cell membrane penetration, and can also lead to more specific and stronger interactions with biological targets. researchgate.net In the case of this compound, the chlorine atom at the 6-position and the iodine atom at the para-position of the 3-phenyl ring are significant. Structure-activity relationship (SAR) studies on related 3-phenylcoumarins suggest that polar substituents, including halogens, on the 3-phenyl ring can enable strong binding interactions with target enzymes or receptors. researchgate.netnih.gov The presence of an amine group between the phenyl ring and the coumarin core has also been identified as essential for the activity of certain compound series. mdpi.com The specific combination of a 6-chloro and a 4'-iodo substitution is therefore hypothesized to confer a distinct and potentially potent anticancer profile, meriting further investigation to fully elucidate its specific contributions to cytotoxicity and target interaction.

Enzyme Inhibition Research

Carbonic Anhydrase Inhibition Studies

Coumarin derivatives have been identified as effective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govresearchgate.net These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, survival, and metastasis. The inhibition of these isoforms is a validated strategy in anticancer drug development. Studies have shown that coumarins can act as selective inhibitors, showing little to no activity against ubiquitous cytosolic isoforms like CA I and II, which reduces the potential for off-target effects. The specific substitution pattern on the coumarin ring is vital for this inhibitory activity and selectivity.

Alpha-Glucosidase and Alpha-Amylase Inhibition Investigations

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govrsc.org Research has indicated that natural products, including some coumarins, can inhibit these enzymes. A study on coumarins isolated from the flower of Edgeworthia gardneri demonstrated potent inhibitory effects on both α-amylase and α-glucosidase. nih.gov One compound, in particular, showed noncompetitive inhibition against α-glucosidase with an IC50 value of 18.7 μg/mL. nih.gov While the investigation of 3-phenylcoumarin (B1362560) derivatives as inhibitors of these specific enzymes is not as extensive, the demonstrated activity of the broader coumarin class suggests a potential avenue for future research. researchgate.netsemanticscholar.org

DNA Polymerase Inhibition (e.g., Taq DNA Polymerase)

DNA polymerases are essential enzymes for DNA replication and repair, making them attractive targets for both antiviral and anticancer therapies. conicet.gov.arresearchgate.net Several studies have established that coumarin derivatives can act as inhibitors of DNA polymerases. An investigation into a library of structurally related coumarins identified several compounds with inhibitory activity against Taq DNA polymerase. acs.orgnih.gov

Among the tested compounds, two derivatives showed the most promising anti-polymerase activity. acs.orgnih.gov These findings indicate that the coumarin scaffold is a viable starting point for developing new DNA polymerase inhibitors. The ability of these compounds to interfere with DNA replication highlights a specific mechanism through which they may exert their antiproliferative effects. researchgate.net

Table 2: Inhibition of Taq DNA Polymerase by Selected Coumarin Derivatives

| Compound | IC50 Value (µM) |

|---|---|

| 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | 20.7 ± 2.10 acs.orgnih.gov |

| 4-((Acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) | 48.25 ± 1.20 acs.orgnih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Mechanistic Studies of Enzyme-Ligand Interactions

The exploration of how coumarin-based compounds, such as this compound, interact with biological targets is increasingly reliant on computational methods like molecular docking. nih.govbiointerfaceresearch.com These in silico studies are pivotal for understanding the molecular-level interactions between a ligand (the coumarin derivative) and a target enzyme or protein, providing insights into the compound's potential mechanism of action before advancing to more intensive laboratory assays. nih.govnih.gov

Molecular docking analyses help predict the binding affinity and orientation of a compound within the active site of a target protein. nih.gov For the broader coumarin scaffold, these studies have been applied to various enzymatic targets. For instance, docking studies have been performed to understand the binding modes of coumarin analogs with enzymes like cyclooxygenase, which is relevant to anti-inflammatory activity. abap.co.in Similarly, coumarin derivatives have been docked against targets for neurodegenerative disorders, such as monoamine oxidases (MAOs), to elucidate their inhibitory mechanisms. mdpi.com

These computational approaches allow researchers to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. nih.gov The type and position of substituents on the coumarin scaffold are critical in determining these interactions and, consequently, the compound's biological activity and selectivity for a specific target. mdpi.com While specific mechanistic studies for this compound are not extensively detailed in the available literature, the established use of these computational tools for related coumarins provides a robust framework for future investigations into its specific enzyme-ligand interactions.

Antioxidant Activity Investigations

The antioxidant potential of the coumarin (2H-chromen-2-one) scaffold is a well-documented area of research, with many studies focusing on how different substituents influence this activity. nih.govnih.gov Oxidative stress is implicated in numerous pathologies, making compounds that can mitigate it, such as coumarin derivatives, valuable candidates for further study. nih.gov

The ability of coumarin derivatives to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and hydroxyl radical scavenging tests. mdpi.comjaper.in These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize reactive free radicals.

Research indicates that the substitution pattern on the coumarin ring significantly impacts antioxidant efficacy. Specifically, halogenation at position 6, as seen in the target compound, has been shown to be beneficial for radical scavenging. nih.gov Studies on various 6-chloro substituted coumarins have demonstrated notable activity. For instance, a 6-chloro-substituted coumarin derivative showed good DPPH scavenging activity, and another was identified as the best scavenger of hydroxyl radicals among the tested compounds, suggesting the positive influence of the chloro group. nih.gov The structure-activity relationship (SAR) studies suggest that electron-donating substituents on the coumarin scaffold can enhance antioxidant activity by facilitating the neutralization of free radicals. japer.in

Below is a table summarizing the reported antioxidant activities for representative coumarin derivatives, illustrating the potential of this chemical class.

| Compound Derivative | Assay | Activity (IC₅₀) |

| 6-chloro-substituted coumarin derivative | DPPH Radical Scavenging | 0.08 - 0.11 mg/mL nih.gov |

| 6-chloro-substituted coumarin-triazole hybrid | Hydroxyl Radical Scavenging | 0.09 mg/mL nih.gov |

This table presents data for structurally related compounds to illustrate the antioxidant potential of the 6-chloro-coumarin scaffold.

The antioxidant activity of the chromen-2-one scaffold is attributed to several chemical mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The dominant mechanism can be influenced by factors such as the solvent medium and the specific structure of the coumarin derivative. mdpi.com

In the HAT mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby quenching it. The presence of hydroxyl (-OH) groups on the coumarin ring is particularly effective for this mechanism, as the O-H bond can be readily cleaved. nih.gov

The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species. Polar solvents tend to favor the SET-PT mechanism. mdpi.com

Other Investigated Biological Activities (In Vitro and Preclinical Models)

Beyond antioxidant effects, the coumarin scaffold is a versatile pharmacophore that has been explored for a wide range of other biological activities, including anti-inflammatory and anticonvulsant properties. mdpi.comjaper.in

Coumarin derivatives have demonstrated significant anti-inflammatory potential in various experimental models. aimspress.com The mechanism often involves the inhibition of key inflammatory mediators and enzymes. nih.gov For instance, certain natural coumarins are known to inhibit lipoxygenase and cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins (B1171923) involved in inflammation. aimspress.com

The anti-inflammatory effects appear to be closely linked to the substitution pattern on the coumarin core. Studies on 3-arylcoumarins have identified potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. nih.gov Specifically, a study reported that 6,8-dichloro-3-(2-methoxyphenyl)coumarin inhibited NO production with an IC₅₀ value of 8.5 μM, highlighting the potential of halogenated 3-arylcoumarins as anti-inflammatory agents. nih.gov Additionally, synthetic derivatives starting from 6-chloro-4-bromomethyl-coumarin have shown promising results in carrageenan-induced edema models in rats, further supporting the role of the 6-chloro substituent in enhancing anti-inflammatory activity. mdpi.com

The coumarin nucleus is a recognized scaffold in the development of agents targeting the central nervous system (CNS), including those with anticonvulsant properties. nih.gov The lipophilic nature of many coumarin derivatives allows them to cross the blood-brain barrier, a critical feature for CNS-acting drugs. nih.gov

Several synthetic and natural coumarins have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure model. nih.govresearchgate.net Structure-activity relationship studies have provided valuable insights into the features required for anticonvulsant activity. Research has shown that the choice and position of substituents on the coumarin skeleton play a crucial role. nih.gov For instance, a study on novel coumarin derivatives indicated that the presence of electron-withdrawing groups like chloro (Cl) on a phenyl ring attached to the coumarin scaffold can confer high activity in the MES test. researchgate.net This finding suggests that the specific structural motifs present in this compound are consistent with those identified as being beneficial for anticonvulsant potential. researchgate.net

Antiviral Research (e.g., Anti-HIV, SARS-CoV-2 protein targeting)

The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for designing novel antiviral agents. nih.gov Derivatives of coumarin have been investigated for their ability to inhibit a variety of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). researchgate.net The antiviral mechanisms often involve targeting key viral proteins and enzymes essential for the viral life cycle. researchgate.net

Anti-HIV Activity

Naturally occurring 3-phenylcoumarins have been shown to suppress the activity of the HIV promoter. researchgate.net Synthetic derivatives have been developed to target various stages of the HIV life cycle, including the inhibition of retroviral enzymes like reverse transcriptase, protease, and integrase. nih.gov

For instance, a series of 6-acetyl-coumarin derivatives were synthesized and evaluated for their anti-HIV-1 activity. The results indicated that compounds with electron-withdrawing groups on the phenyl ring attached to the coumarin nucleus were crucial for potent activity. Specifically, derivatives with chloro and dichloro substitutions demonstrated significant inhibitory effects.

Another study synthesized fourteen 3-phenylcoumarin derivatives and assessed their anti-HIV activity. Three of these compounds were found to inhibit HIV replication with IC50 values below 25 µM. The antiviral effect of a 4-hydroxycoumarin (B602359) derivative was correlated with its specific inhibition of Tat protein functions, a key regulatory protein in HIV.

SARS-CoV-2 Protein Targeting

In the context of the COVID-19 pandemic, coumarin derivatives have been explored as potential inhibitors of SARS-CoV-2. Research has shown that these compounds can target viral proteins involved in host cell entry and replication. nih.gov One study identified arylated coumarin derivatives that showed a high binding affinity for the junction of the SARS-CoV-2 spike glycoprotein (B1211001) (S-protein) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which could potentially inhibit viral infection. nih.gov

Computational and molecular docking studies have been instrumental in identifying potential coumarin-based inhibitors. For example, ebselen, an organoselenium compound with a scaffold that can be related to coumarin structures, has demonstrated potent inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. researchgate.net This highlights the potential for coumarin-like structures to serve as a basis for developing SARS-CoV-2 therapeutics. researchgate.net

| Compound Class/Derivative | Viral Target | Activity/Finding | Reference |

|---|---|---|---|

| 3-Phenylcoumarins | HIV Promoter | Suppresses TPA-induced HIV promoter activity. | researchgate.net |

| 6-Acetyl-coumarin derivatives (with electron-withdrawing groups) | HIV-1 | Potent inhibitory activity, crucial for anti-HIV effect. | |

| 4-Hydroxycoumarin derivative | HIV (Tat protein) | Inhibits HIV replication via specific inhibition of Tat functions. | |

| Arylated coumarin derivatives | SARS-CoV-2 S-protein/ACE2 | High binding affinity, potentially inhibiting viral entry. | nih.gov |

| Ebselen (organoselenium compound) | SARS-CoV-2 Main Protease (Mpro) | Potent Mpro inhibition and antiviral activity. | researchgate.net |

Antifertility Research of Coumarin Derivatives

A review of the available scientific literature did not yield significant research specifically focused on the antifertility properties of coumarin derivatives. The primary focus of biological activity studies for this class of compounds has been on their anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.

Comprehensive Structure-Activity Relationship (SAR) Studies Across Diverse Biological Targets

The broad spectrum of biological activities exhibited by coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin nucleus. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity for various biological targets, including those relevant to antiviral activity. nih.govijpsr.com

The 3-phenylcoumarin scaffold is a key area of interest for SAR studies. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net The functionalization of the 3-phenyl ring system is a promising strategy for developing potent inhibitors for various enzymes. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Key SAR findings for coumarin derivatives include:

Substitutions at C3 and C4: Modifications at the C3 and C4 positions of the coumarin core are known to significantly influence biological activities. For antiviral activity, substituents on the phenyl ring at the C3 position are particularly important.

Substitutions at C7: The introduction of different groups at the C7 position can modulate antiviral activity against specific viruses. For example, 7-propyloxy derivatives have shown activity against bovine viral diarrhoea virus (BVDV), while 7-benzoyl derivatives were active against the respiratory syncytial virus (RSV). nih.gov

Role of Electron-Withdrawing Groups: For anti-HIV activity, the presence of electron-withdrawing groups, such as halogens (e.g., chloro), on the 3-phenyl ring has been shown to be critical for potency. This suggests that for the subject compound, this compound, the chloro and iodo substituents are likely to play a significant role in its biological activity profile.

Hydrophobicity and Steric Factors: The size and lipophilicity of the substituents also play a role. For instance, in antifungal studies, a clear relationship was observed between the size of the group introduced at the 7-hydroxy position and fungicidal activity. mdpi.com The molecular contour and shape are important for how the derivative interacts with its biological target. mdpi.com

Hybrid Molecules: Creating hybrid molecules by linking the coumarin scaffold with other pharmacophores has emerged as a successful strategy to enhance biological activity. rsc.org This approach has been used to develop potent anticancer and anti-HIV agents. nih.govrsc.org

| Position/Feature | Observation | Impact on Biological Activity | Reference |

|---|---|---|---|

| C3-Phenyl Ring | Substitutions on the phenyl ring are critical. | Modulates activity against various targets, including HIV. | frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net |

| C3-Phenyl Ring | Electron-withdrawing groups (e.g., Cl). | Enhances anti-HIV activity. | |

| C7-Position | Substitutions like propyloxy or benzoyl groups. | Confers specificity against different viruses (BVDV, RSV). | nih.gov |

| General | O-substitutions on the coumarin ring. | Considered essential for antifungal activity. | mdpi.com |

| General | Hybridization with other pharmacophores. | Can lead to potent dual-action inhibitors (e.g., anti-HIV). | nih.gov |

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Synthetic Pathways and Analogues with Enhanced Specificity

The synthesis of 3-arylcoumarins is a well-established field, with numerous methods available for the construction of this privileged scaffold. nih.govtandfonline.comresearchgate.net Future research could focus on developing more efficient and greener synthetic routes to 6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one and its analogues. nih.gov Methodologies such as palladium-catalyzed cross-coupling reactions, direct C-H arylation, and novel cyclization strategies could be explored to improve yields and reduce the number of synthetic steps. nih.gov

Furthermore, the creation of a library of analogues based on the this compound scaffold is a crucial next step. Systematic modifications of the substitution pattern on both the coumarin (B35378) ring and the 3-phenyl ring could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. For instance, the introduction of different functional groups at various positions could modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby fine-tuning its interaction with target proteins. nih.govnih.gov Studies on other halogenated 3-phenylcoumarins have shown that the position and nature of the halogen atom can significantly influence biological activity, such as the inhibition of monoamine oxidase-B (MAO-B). nih.gov

Table 1: Examples of Synthetic Methods for 3-Arylcoumarin Derivatives

| Method | Description | Potential Advantages |

| Perkin Condensation | Reaction of a salicylaldehyde (B1680747) with a phenylacetic acid derivative. | Well-established, versatile. |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. | Good functional group tolerance. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. | Mild reaction conditions, high yields. |

| Direct C-H Arylation | Transition-metal-catalyzed direct coupling of a C-H bond with an aryl halide. | Atom-economical, reduces pre-functionalization steps. |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comresearchgate.netfrontiersin.org A key area of future research will be to elucidate the precise molecular mechanisms of action of this compound. Its structural similarity to other biologically active coumarins suggests that it may interact with various enzymes and receptors within the cell. sci-hub.se

Advanced techniques such as proteomics, transcriptomics, and metabolomics could be employed to identify the cellular pathways modulated by this compound. For example, studies on other coumarins have shown that they can induce apoptosis in cancer cells by modulating key signaling pathways like PI3K/Akt/mTOR and by affecting the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2. nih.govnih.gov Computational modeling and molecular docking studies could also be utilized to predict potential binding sites and to understand the structure-activity relationships at a molecular level. nih.gov

Development of Targeted Probes for Biological Systems

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of targeted probes for biological imaging and sensing. rsc.orgresearchgate.netmdpi.com The this compound molecule could be functionalized to create fluorescent probes that selectively target specific enzymes, receptors, or other biomolecules of interest. nih.govnih.gov

For instance, by attaching a specific recognition moiety, probes could be designed to detect the activity of enzymes implicated in disease, such as certain proteases or kinases. globethesis.com The changes in the fluorescence properties of the coumarin core upon binding to the target could provide a sensitive and real-time readout of biological activity. acs.orgmdpi.com The development of such probes would be invaluable for disease diagnosis, drug screening, and for studying complex biological processes in living cells and organisms. nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. researchgate.net Future studies should investigate the potential synergistic effects of this compound when used in combination with established therapeutic agents. mdpi.com It is plausible that this coumarin derivative could enhance the efficacy of conventional chemotherapeutic drugs or overcome mechanisms of drug resistance. nih.govnih.gov

For example, many coumarins have been shown to sensitize cancer cells to the effects of chemotherapy and radiotherapy. frontiersin.org Mechanistic studies could explore whether this compound can inhibit drug efflux pumps, modulate signaling pathways involved in cell survival, or interfere with DNA repair mechanisms, thereby potentiating the action of other drugs. nih.gov Such synergistic combinations could lead to more effective treatment strategies with reduced side effects. nih.gov

Application in Radiochemistry Research for Probe Development

The presence of an iodine atom in the this compound structure makes it an attractive candidate for applications in radiochemistry and nuclear medicine. researchgate.netmdpi.com The iodine can be readily replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create a radiolabeled probe for imaging or therapeutic purposes. researchgate.netnih.gov

Radioiodinated coumarins could be developed as imaging agents for Single Photon Emission Computed Tomography (SPECT) or as targeted radiotherapeutics. mdpi.com Biodistribution studies would be essential to determine the uptake and clearance of the radiolabeled compound in vivo. researchgate.net The development of such probes could have significant implications for the diagnosis and treatment of various diseases, including cancer. nih.govacs.org

Table 2: Radioisotopes of Iodine and Their Potential Applications

| Isotope | Half-life | Emission | Potential Application |

| ¹²³I | 13.22 hours | Gamma | SPECT Imaging |

| ¹²⁵I | 59.4 days | Gamma | In vitro assays, pre-clinical imaging |

| ¹³¹I | 8.02 days | Beta, Gamma | Radiotherapy, SPECT Imaging |

Development of Advanced Delivery Systems for In Vitro Studies

Like many coumarin derivatives, this compound is likely to be a hydrophobic molecule, which can limit its solubility and bioavailability in aqueous environments for in vitro studies. nih.gov The development of advanced delivery systems is therefore crucial to overcome these challenges and to effectively study its biological effects. rsc.org

Formulations such as liposomes, micelles, and nanoparticles could be employed to encapsulate the compound, thereby improving its solubility, stability, and cellular uptake. nih.govnih.govnih.govjapsonline.comnih.gov For instance, polymeric micelles can be designed to have a hydrophobic core that entraps the coumarin derivative and a hydrophilic shell that ensures its dispersion in aqueous media. rsc.orgrsc.org These nanocarriers can also be functionalized with targeting ligands to achieve cell-specific delivery. researchgate.netacs.org The use of such advanced delivery systems will be instrumental in accurately assessing the biological potential of this compound in various in vitro models. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3-(4-iodophenyl)-2H-chromen-2-one, and how are intermediates characterized?

The compound can be synthesized via solid-phase reactions using malonic acid and substituted phenols in the presence of catalysts like ZnCl₂ and POCl₃. Key intermediates are characterized using IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm functional groups and regioselectivity. For example, IR peaks at ~1718 cm⁻¹ confirm lactone (chromen-2-one) formation, while aromatic protons in NMR (e.g., δ 7.27–7.42 ppm) validate substitution patterns .

Q. How is the purity of this compound assessed during synthesis?

Thin-layer chromatography (TLC) with standardized Rf values (e.g., Rf = 0.75 in specific solvent systems) and HPLC are used to monitor purity. Melting point analysis (e.g., 174–176°C) and elemental analysis (C, H, Cl, I) further confirm compound integrity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and substituent effects (e.g., iodine deshields adjacent protons).

- IR : Confirms lactone carbonyl (1700–1750 cm⁻¹) and C–I bonds (~500 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-TOF MS provides exact mass (e.g., [M+H⁺] calculated for C₁₅H₉ClIO₂: 395.93) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 4-iodophenyl group be addressed?

Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) in Friedel-Crafts alkylation improve regioselectivity at the 3-position of the chromen-2-one core. Computational modeling (DFT) predicts electron density distribution to guide substituent placement .

Q. What non-covalent interactions stabilize the crystal structure of this compound, and how are they analyzed?

Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps reveal dominant C–H···O hydrogen bonds and π–π stacking (e.g., between iodophenyl and chromen-2-one rings). Mercury CSD 2.0 visualizes packing motifs, while NCIplot indexes quantify interaction strengths .

Q. How can computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like HSP90 or microbial enzymes. In-silico ADMET studies assess pharmacokinetic properties, such as LogP (~3.5) for membrane permeability. Free energy calculations (MM-PBSA) validate docking poses .

Methodological and Data Analysis Questions

Q. How are contradictory spectral data resolved during structural validation?

Conflicting NMR signals (e.g., overlapping aromatic protons) are addressed by 2D techniques (COSY, HSQC) and X-ray crystallography. Single-crystal XRD (using SHELXL for refinement) provides unambiguous bond lengths and angles, resolving positional isomerism .

Q. What strategies optimize yield in multi-step syntheses of iodinated coumarin derivatives?

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for Ullmann-type iodination.

- Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates high-purity product .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

Solvatochromic shifts in UV/vis spectra (e.g., λmax = 320 nm in ethanol vs. 335 nm in DMSO) correlate with solvent polarity. Acidic conditions (pH < 4) protonate the lactone oxygen, quenching fluorescence, while neutral/basic conditions enhance quantum yield (Φ = 0.45 in PBS) .

Biological and Application-Oriented Questions

Q. What in vitro assays evaluate the antimicrobial potential of this compound?

Broth microdilution (MIC against S. aureus: ≤8 µg/mL) and time-kill assays assess bactericidal activity. Synergy studies with β-lactams (FIC index ≤0.5) reveal enhanced efficacy via efflux pump inhibition .

Q. How is the compound’s cytotoxicity profiled against cancer cell lines?

MTT assays (IC₅₀ = 12 µM in MCF-7 cells) and apoptosis markers (Annexin V/PI staining) are used. Comparative studies with cisplatin highlight selectivity ratios (e.g., 3.5-fold lower toxicity to HEK293 normal cells) .

Advanced Analytical Challenges

Q. How do steric effects from the 4-iodophenyl group influence reactivity in cross-coupling reactions?

The bulky iodine substituent slows Suzuki-Miyaura coupling (e.g., with aryl boronic acids) due to steric hindrance. Kinetic studies (Arrhenius plots) show higher activation energy (Ea = 85 kJ/mol) compared to non-iodinated analogs (Ea = 65 kJ/mol). Ligand screening (e.g., SPhos vs. XPhos) improves turnover .

Q. What role do DFT calculations play in understanding the compound’s radical scavenging activity?

HOMO-LUMO gaps (ΔE = 4.1 eV) predict electron donation capacity. Fukui indices identify the iodophenyl ring as the primary site for radical attack. Experimental validation via DPPH assays (IC₅₀ = 18 µM) aligns with computational results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.